molecular formula C5H7Cl3O2 B8768909 2-Trichloromethyl-[1,3]dioxane CAS No. 5663-41-2

2-Trichloromethyl-[1,3]dioxane

Cat. No. B8768909
M. Wt: 205.46 g/mol
InChI Key: IWOSRLINTKNKTP-UHFFFAOYSA-N
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Patent
US05116402

Procedure details

21.6 g of chloral hydrate are admixed with 9.6 g of propylene-glycol, then 16.8 ml of concentrated sulphuric acid are added. It is heated at 60°-70° C. for two hours and after dilution with 60 ml of water it is extracted two times with 60 ml of chloroform. The chloroformic phase is washed with water and sodium hydrogen carbonate, dried on magnesium sulfate, then the product is vacuum distilled after distilling off the chloroform.
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step Two
Quantity
16.8 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:7])([Cl:6])[CH:3]([OH:5])[OH:4].[CH2:8](O)[CH:9](O)[CH3:10].S(=O)(=O)(O)O>>[Cl:1][C:2]([Cl:7])([Cl:6])[CH:3]1[O:5][CH2:10][CH2:9][CH2:8][O:4]1

Inputs

Step One
Name
Quantity
21.6 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Step Two
Name
Quantity
9.6 g
Type
reactant
Smiles
C(C(C)O)O
Step Three
Name
Quantity
16.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
It is heated at 60°-70° C. for two hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
after dilution with 60 ml of water it is extracted two times with 60 ml of chloroform
WASH
Type
WASH
Details
The chloroformic phase is washed with water and sodium hydrogen carbonate
CUSTOM
Type
CUSTOM
Details
dried on magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled
DISTILLATION
Type
DISTILLATION
Details
after distilling off the chloroform

Outcomes

Product
Name
Type
Smiles
ClC(C1OCCCO1)(Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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